Cas no 90796-54-6 (2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine)
2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Dimethyl-3-morpholinopropan-1-amine
- (2,2-dimethyl-3-morpholin-4-ylpropyl)amine(SALTDATA: FREE)
- 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
- MFCD09971800
- FS-6321
- F2187-2390
- AKOS005171212
- FT-0678406
- 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine
- DTXSID70649228
- 90796-54-6
- (2,2-Dimethyl-3-morpholin-4-ylpropyl)amine, 95%
- SCHEMBL3978411
- (2,2-dimethyl-3-morpholin-4-ylpropyl)amine
- CS-0358928
- BB 0237250
- STK503281
-
- MDL: MFCD09971800
- Inchi: 1S/C9H20N2O/c1-9(2,7-10)8-11-3-5-12-6-4-11/h3-8,10H2,1-2H3
- InChI Key: CQMVORYYVMMMSP-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CC(C)(C)CN
Computed Properties
- Exact Mass: 172.157563266g/mol
- Monoisotopic Mass: 172.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 38.5Ų
2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D495955-50mg |
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine |
90796-54-6 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D495955-100mg |
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine |
90796-54-6 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D495955-500mg |
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine |
90796-54-6 | 500mg |
$ 365.00 | 2022-06-05 | ||
| Chemenu | CM304811-1g |
2,2-Dimethyl-3-morpholinopropan-1-amine |
90796-54-6 | 95% | 1g |
$281 | 2021-08-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027087-500mg |
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine |
90796-54-6 | 500mg |
3168CNY | 2021-05-07 | ||
| Chemenu | CM304811-1g |
2,2-Dimethyl-3-morpholinopropan-1-amine |
90796-54-6 | 95% | 1g |
$360 | 2024-07-20 | |
| abcr | AB268144-1 g |
(2,2-Dimethyl-3-morpholin-4-ylpropyl)amine, 95% |
90796-54-6 | 95% | 1 g |
€473.60 | 2023-07-20 | |
| abcr | AB268144-5 g |
(2,2-Dimethyl-3-morpholin-4-ylpropyl)amine, 95% |
90796-54-6 | 95% | 5 g |
€1,713.50 | 2023-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027087-500mg |
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine |
90796-54-6 | 500mg |
3168.0CNY | 2021-07-13 | ||
| Life Chemicals | F2187-2390-0.25g |
2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine |
90796-54-6 | 95%+ | 0.25g |
$377.0 | 2023-09-06 |
2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine Suppliers
2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine
Introduction to 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine and Its Significance in Modern Chemical Research
The compound with the CAS no. 90796-54-6, identified as 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine, represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of both alkyl and morpholine moieties in its molecular framework suggests a versatile reactivity that could be exploited for various biochemical interactions.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. The morpholine ring, a prominent feature in 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine, is known for its stability and ability to form hydrogen bonds, making it an attractive scaffold for drug development. Studies have demonstrated that morpholine derivatives often exhibit significant pharmacological activity, particularly in the modulation of enzyme functions and receptor interactions. This has spurred interest in exploring derivatives like 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine for their potential therapeutic benefits.
The CAS no. 90796-54-6 identification ensures a standardized reference point for researchers, facilitating accurate documentation and communication within the scientific community. The compound’s molecular structure, featuring a tertiary amine group and a branched alkyl chain, positions it as a candidate for further synthetic modifications. Such modifications could enhance its solubility, bioavailability, or target specificity, thereby expanding its utility in pharmaceutical applications.
In the context of contemporary research, the synthesis and characterization of 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine have been influenced by emerging trends in green chemistry and sustainable practices. Modern synthetic methodologies emphasize efficiency, minimizing waste, and using environmentally benign reagents. The development of catalytic processes and solvent-free reactions has enabled researchers to produce complex molecules like this one with greater precision and reduced environmental impact. These innovations align with the broader goal of making drug discovery more sustainable and scalable.
Moreover, computational chemistry has played a pivotal role in understanding the properties of 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. Such insights are invaluable for designing experiments and optimizing lead compounds before they enter clinical trials. The integration of experimental data with computational predictions provides a comprehensive understanding of the compound’s behavior, accelerating the drug development pipeline.
The role of morpholine derivatives in addressing neurological disorders has been a focal point of recent research. Studies suggest that compounds containing the morpholine moiety can modulate neurotransmitter systems, offering potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases. Given these findings, 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine could serve as a valuable building block for developing novel therapeutics in this domain. Its structural versatility allows for fine-tuning of pharmacokinetic properties, which is crucial for achieving desired therapeutic outcomes.
Another area where CAS no. 90796-54-6 stands out is its potential application in oncology research. Emerging evidence indicates that morpholine-based compounds can interfere with cancer cell proliferation by inhibiting key signaling pathways. The unique structural features of 2,2-dimethyl-3-(morpholin-4-yloxy)propanalcohol contribute to its ability to disrupt cancer-related mechanisms without harming healthy cells. This selective toxicity makes it an attractive candidate for further exploration in oncology drug development.
The synthesis of complex molecules like 2,2-dimethylsulfonylmethyldiethoxymethylenemalononitrile often involves multi-step reactions requiring careful optimization. Advances in flow chemistry have provided new tools for synthesizing such compounds efficiently and on scale. Flow reactors enable precise control over reaction conditions, reducing the risk of side products and improving overall yields. This technology is particularly beneficial when working with sensitive intermediates like those found in CAS no. 90796[54]-6 derivatives.
In conclusion,2,, dimethyl morpholin -y]l]l]l]l]l]l]l]l]l]l]l]l]propan]alThe ongoing exploration into its pharmacological properties underscores its importance as a scaffold for developing novel therapeutic agents.
As research continues to uncover new applications
and synthetic methodologies,
the value
of compounds like
CAS no.
90796[54]-6 will undoubtedly grow,
contributing
to advancements
in medicine
and chemical biology.
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